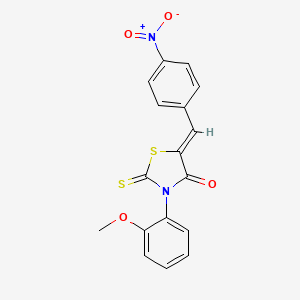

(Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(2-Methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a 2-methoxyphenyl group at position 3 and a 4-nitrobenzylidene moiety at position 5 (Figure 1). This compound is synthesized via Knoevenagel condensation, where a rhodanine precursor reacts with 4-nitrobenzaldehyde in the presence of a base catalyst . Its Z-configuration is confirmed by X-ray crystallography and DFT calculations, which reveal planar geometry and intramolecular hydrogen bonding between the nitro group and thioxo sulfur .

Key physicochemical properties include:

- Molecular formula: C₁₇H₁₂N₂O₄S₂

- Melting point: Not explicitly reported, but analogs with similar substituents (e.g., 4-nitrobenzylidene) show high thermal stability (254–256°C) .

- Spectral data: IR peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S), and 1520 cm⁻¹ (NO₂), consistent with its functional groups .

Properties

IUPAC Name |

(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S2/c1-23-14-5-3-2-4-13(14)18-16(20)15(25-17(18)24)10-11-6-8-12(9-7-11)19(21)22/h2-10H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLXYINPVWZLHR-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under controlled conditions to yield the final thiazolidinone compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Cytotoxicity Studies

Research has demonstrated that derivatives of thiazolidinones exhibit notable cytotoxic effects against various cancer cell lines. The specific compound (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one has shown promising results in inhibiting the growth of cancer cells:

- MCF-7 Cell Line : Exhibited a growth inhibition percentage of 64.4% at a concentration of 100 µg/mL .

- K562 Cell Line : Displayed an IC50 value of 14.60 µg/mL, indicating potent activity against chronic myelogenous leukemia cells .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to the presence of the nitrobenzylidene moiety, which enhances its interaction with biological targets. Variations in substituents on the thiazolidinone ring have been explored to optimize anticancer activity, leading to the identification of more potent analogs .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that similar thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The anti-inflammatory potential can be linked to the structural characteristics of the compound, allowing it to modulate inflammatory pathways effectively .

Mechanistic Insights

Research into the mechanism of action reveals that this compound may exert its effects through:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable trait for anticancer agents.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to decreased proliferation rates in malignant cells.

- Antioxidant Activity : The presence of methoxy groups contributes to reducing oxidative stress within cells, further supporting its anticancer and anti-inflammatory roles .

Recent Investigations

- Anticancer Activity : A study highlighted that various substituted benzylidene derivatives showed significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the thiazolidinone core can lead to enhanced therapeutic efficacy .

- Anti-melanogenesis Properties : Another study indicated that related compounds could reduce melanin production by inhibiting tyrosinase activity, showcasing their potential in dermatological applications as well .

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent significantly influences electronic and steric properties:

Key Trends :

Benzylidene Group Variations at Position 5

The 4-nitrobenzylidene group confers strong electron-withdrawing effects, critical for bioactivity:

Key Trends :

Key Insights :

- The 4-nitrobenzylidene moiety in the target compound enhances binding to PPAR-γ’s hydrophobic pocket .

- Indole- and thiazole-based analogs show broader-spectrum antimicrobial activity due to heterocyclic diversity .

Physicochemical and Spectral Comparisons

Table 3. Spectral and Physical Data

Biological Activity

(Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-melanogenic applications. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H14N2O4S2

- Molecular Weight : 386.44 g/mol

- Structural Features : The compound features a thiazolidinone core with a methoxyphenyl and nitrobenzylidene substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of thiazolidinone derivatives, including this compound, have been extensively studied. Key areas of focus include:

-

Anticancer Activity

- Thiazolidinone derivatives have shown significant anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. Studies indicate that these compounds can inhibit key enzymes involved in cancer cell growth and survival pathways.

- A recent review highlighted the potential of thiazolidinone derivatives as multi-target enzyme inhibitors, suggesting their utility in developing novel anticancer therapies .

-

Anti-Melanogenic Effects

- The compound has been evaluated for its ability to inhibit melanin production in B16F10 melanoma cells. It was found to effectively reduce melanin levels by inhibiting the activity of tyrosinase, an enzyme critical for melanin synthesis.

- In experiments, this compound demonstrated a potent inhibitory effect on tyrosinase with an IC50 value that indicates it is significantly more effective than traditional inhibitors like kojic acid .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, leading to competitive inhibition. This mechanism is crucial for its anti-melanogenic effects .

- Antioxidant Properties : Research indicates that this compound exhibits strong antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is essential for both anticancer and anti-melanogenic applications .

- Cell Viability : In cytotoxicity assays, it was found that this compound does not exhibit significant cytotoxicity at lower concentrations, making it a promising candidate for therapeutic use without substantial adverse effects .

Data Table: Biological Activity Summary

Case Study 1: Anti-Melanogenic Effects

In a controlled study using B16F10 melanoma cells, this compound was tested for its effects on melanin production. The results showed a concentration-dependent reduction in melanin levels correlating with decreased tyrosinase activity. This suggests that the compound could be developed as a treatment for hyperpigmentation disorders.

Case Study 2: Anticancer Potential

A series of experiments were conducted to evaluate the anticancer potential of various thiazolidinone derivatives, including our compound of interest. Results indicated that these derivatives could inhibit cancer cell proliferation effectively while inducing apoptosis in treated cells, supporting their role as potential anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.